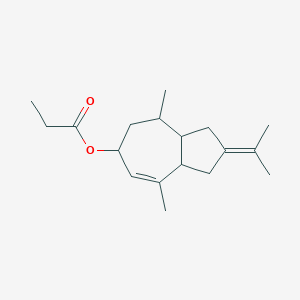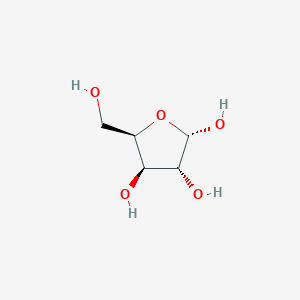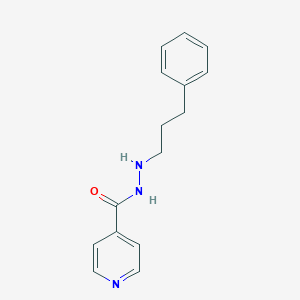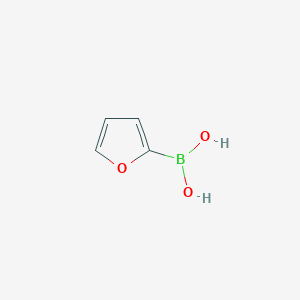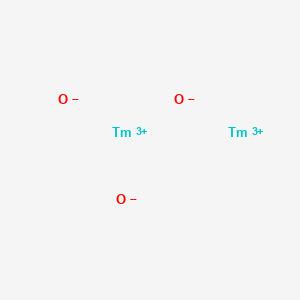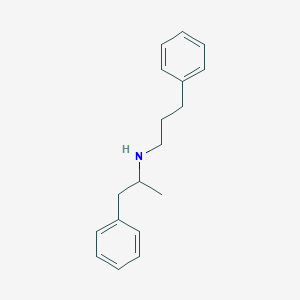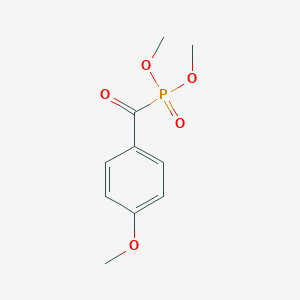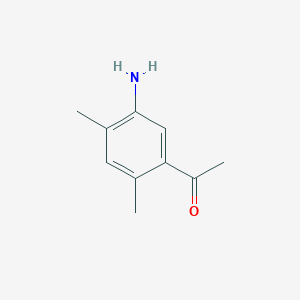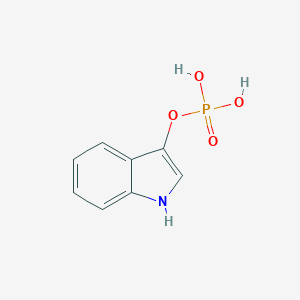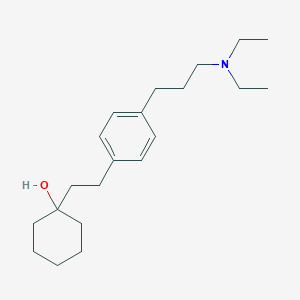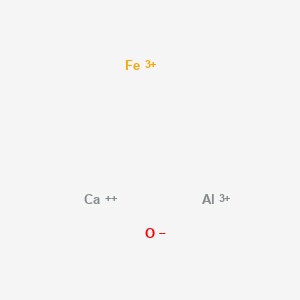
Aluminum calcium iron oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum calcium iron oxide, also known as ACIO, is a ternary oxide compound that has gained considerable attention in recent years due to its unique physicochemical properties. It is a highly stable compound that has been found to exhibit excellent catalytic activity, making it a promising material for various applications in the fields of environmental science, energy, and catalysis.
Aplicaciones Científicas De Investigación
Aluminum calcium iron oxide has been extensively studied for its catalytic properties, particularly in the field of environmental science. It has been found to exhibit excellent photocatalytic activity, making it a promising material for the degradation of organic pollutants in wastewater treatment. Additionally, Aluminum calcium iron oxide has been studied for its potential use in hydrogen production through water splitting. It has also been investigated for its potential use in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Aluminum calcium iron oxide in catalytic reactions is not fully understood. However, it is believed that the unique crystal structure of Aluminum calcium iron oxide plays a crucial role in its catalytic activity. The compound's high surface area and the presence of active sites on its surface are thought to enhance its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Aluminum calcium iron oxide, as it is primarily used in catalytic applications. However, some studies have suggested that Aluminum calcium iron oxide may have potential applications in the medical field. For example, it has been found to exhibit antibacterial activity against various strains of bacteria, making it a promising material for the development of antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aluminum calcium iron oxide has several advantages for lab experiments, including its high stability, low toxicity, and excellent catalytic activity. However, it also has some limitations, such as its high cost and the difficulty of obtaining pure Aluminum calcium iron oxide samples.
Direcciones Futuras
There are several future directions for research on Aluminum calcium iron oxide. One area of research is the development of novel synthesis methods to improve the purity and yield of Aluminum calcium iron oxide. Additionally, further studies are needed to fully understand the mechanism of action of Aluminum calcium iron oxide in catalytic reactions. Finally, the potential applications of Aluminum calcium iron oxide in the medical field should be explored further, particularly its potential use as an antibacterial agent.
Conclusion
In conclusion, Aluminum calcium iron oxide is a promising material with excellent catalytic activity and potential applications in various fields, including environmental science, energy, and catalysis. While there is still much to be learned about Aluminum calcium iron oxide, the research conducted thus far suggests that it has significant potential for future applications.
Métodos De Síntesis
The synthesis of Aluminum calcium iron oxide can be achieved through various methods, including solid-state reactions, sol-gel methods, and hydrothermal synthesis. The solid-state reaction method involves the mixing of aluminum, calcium, and iron oxides in a stoichiometric ratio, followed by heating at high temperatures. The sol-gel method, on the other hand, involves the hydrolysis of metal alkoxides in the presence of a chelating agent, resulting in the formation of a gel. The gel is then dried and calcined to obtain Aluminum calcium iron oxide. Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution at high temperatures and pressures, resulting in the formation of Aluminum calcium iron oxide.
Propiedades
Número CAS |
12612-16-7 |
|---|---|
Nombre del producto |
Aluminum calcium iron oxide |
Fórmula molecular |
AlCaFeO+6 |
Peso molecular |
138.9 g/mol |
Nombre IUPAC |
aluminum;calcium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Ca.Fe.O/q+3;+2;+3;-2 |
Clave InChI |
MQNBVIINWJTGCX-UHFFFAOYSA-N |
SMILES |
[O-2].[Al+3].[Ca+2].[Fe+3] |
SMILES canónico |
[O-2].[Al+3].[Ca+2].[Fe+3] |
Sinónimos |
calcium aluminate ferrite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
